Iopanoic acid contains iodine and is useful as a contrast medium in cholecystography.
Radiopaque medium used as diagnostic aid.
Iopanoic acid
CAS No.: 96-83-3
Cat. No.: VC0530755
Molecular Formula: C11H12I3NO2
Molecular Weight: 570.93 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96-83-3 |
---|---|
Molecular Formula | C11H12I3NO2 |
Molecular Weight | 570.93 g/mol |
IUPAC Name | 2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |
Standard InChI | InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17) |
Standard InChI Key | OIRFJRBSRORBCM-UHFFFAOYSA-N |
SMILES | CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Canonical SMILES | CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Appearance | Solid powder |
Colorform | POWDER |
Melting Point | MELTS WITH DECOMP BETWEEN 152 DEG & 158 °C CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): -5.2 +/- 0.1 DEG @ 20 °C/D; MP: 162-163 °C /L-ISOMER/ CRYSTALS; SPECIFIC OPTICAL ROTATION (ETHANOL, 2%): +5.1 +/- 0.1 DEG @ 20 °C/D; MP: 162 °C /D-ISOMER/ |
Introduction
Chemical and Pharmacological Profile of Iopanoic Acid
Structural Characteristics
Iopanoic acid (C₁₁H₁₂I₃NO₂) is a tri-iodinated benzene derivative with a molar mass of 570.935 g·mol⁻¹ . Its structure features iodine atoms at positions 2, 4, and 6, conferring high lipid solubility and radiopaque properties . The absence of a substituent at position 5 enhances albumin binding, facilitating hepatic uptake and subsequent glucuronide conjugation .
Pharmacokinetics
Upon oral administration, iopanoic acid is absorbed via passive diffusion in the small intestine, with bile salts and a high-fat diet optimizing bioavailability . Peak effects occur within 5 hours, persisting for over 60 hours . Metabolism occurs primarily in the liver, where glucuronidation parallels bilirubin processing, followed by biliary excretion (65%) and renal elimination (35%) .
Table 1: Key Pharmacokinetic Parameters of Iopanoic Acid
Mechanism of Action in Thyroid Dysregulation
Inhibition of Thyroid Hormone Conversion
Iopanoic acid exerts dual effects on thyroid homeostasis:
-
Peripheral Deiodinase Inhibition: It selectively inhibits type I and II 5'-deiodinases, enzymes responsible for converting thyroxine (T₄) to triiodothyronine (T₃) . This reduces biologically active T₃ by up to 80% in cerebral and pituitary tissues .
-
Thyroid Hormone Release Suppression: High iodine content induces a Wolff-Chaikoff effect, transiently inhibiting thyroid hormone synthesis and secretion .
Species-Specific Variations
Clinical Applications and Efficacy Evidence
Human Thyrotoxicosis Management
A retrospective study of 7 patients with Graves' disease (GD) or amiodarone-induced thyrotoxicosis (AIT) demonstrated iopanoic acid's efficacy :
Table 2: Thyroid Hormone Levels Pre- and Post-Iopanoic Acid Therapy
Case | Baseline FT4 (pmol/L) | Post-Treatment FT4 | Baseline FT3 (pmol/L) | Post-Treatment FT3 |
---|---|---|---|---|
1 | 69 | 45 | 28 | 6.4 |
4 | 95.6 | 38 | 17.9 | 3.3 |
7 | 86 | 57 | 21.8 | 2.9 |
All patients achieved euthyroidism (normal FT₃) within 2 weeks, enabling uncomplicated thyroidectomy in 6 cases . Notably, FT₄ remained elevated due to unimpaired thyroidal secretion, highlighting the drug's selective action on peripheral conversion .
Veterinary Use in Feline Hyperthyroidism
In an 11-cat trial, iopanoic acid (50–100 mg q12h) reduced mean T₃ by 50% but increased T₄ by 35% at 12 weeks . Clinical improvement was transient, with 5/11 cats showing partial response limited to 4 weeks . Hepatic adverse events occurred in 2 cats, potentially linked to pre-existing conditions .
Current Status and Future Directions
Discontinuation and Availability
Commercial production ceased in the 1990s due to market pressures, leaving only unlicensed laboratory-grade formulations . Despite this, endocrine centers compound iopanoic acid for urgent cases, as evidenced by its use in 7/7 refractory thyrotoxicosis cases .
Research and Development Needs
-
Pharmaceutical-Grade Reformulation: Current unlicensed variants pose regulatory challenges .
-
Dose Optimization: Higher doses may improve T₄ suppression in cats without increasing hepatotoxicity .
-
Combination Therapies: Synergy with thioamides (e.g., methimazole) warrants exploration for sustained euthyroidism .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume